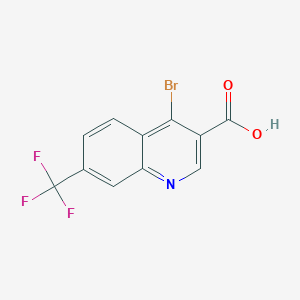
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-(trifluoromethyl)quinoline-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution: Formation of 4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 7-(trifluoromethyl)quinoline-3-carboxylic acid.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
- 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C11H5BrF3NO2 |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO2/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) |
InChI Key |
SJGGIRYPNFGMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


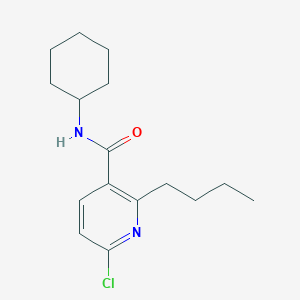
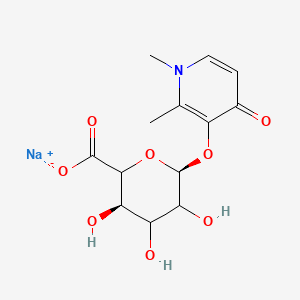
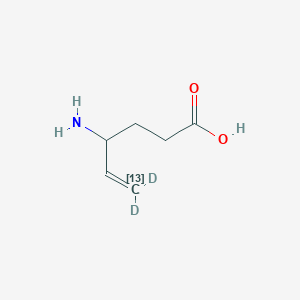
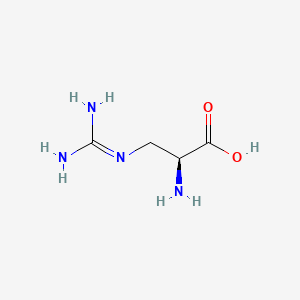
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)

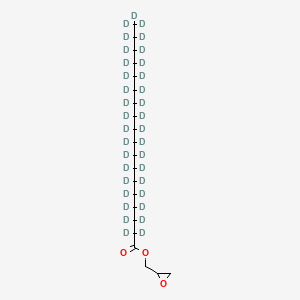

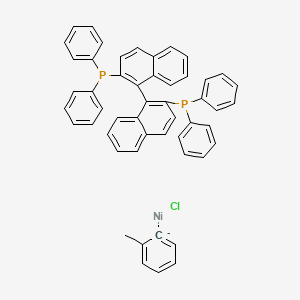

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
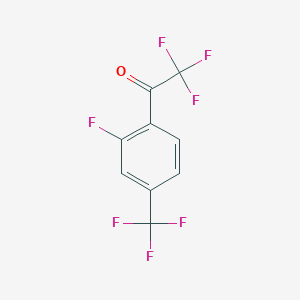
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)

